Potassium (3,5-dimethylphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3,5-dimethylphenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (3,5-dimethylphenyl)trifluoroborate can be synthesized through the reaction of 3,5-dimethylphenylboronic acid with potassium bifluoride. The reaction typically involves mixing the boronic acid with potassium bifluoride in an appropriate solvent, followed by heating to facilitate the formation of the trifluoroborate salt .
Industrial Production Methods: Industrial production of potassium trifluoroborates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Potassium (3,5-dimethylphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl or styrene derivatives, depending on the nature of the halide used in the coupling reaction .
Scientific Research Applications
Potassium (3,5-dimethylphenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (3,5-dimethylphenyl)trifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
- Potassium (2,6-dimethylphenyl)trifluoroborate
Uniqueness: Potassium (3,5-dimethylphenyl)trifluoroborate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This compound offers distinct advantages in terms of stability and ease of handling compared to other organoboron reagents .
Biological Activity
Potassium (3,5-dimethylphenyl)trifluoroborate is an organoboron compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, focusing on its antitumor and antimicrobial effects, as well as its applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the chemical formula C₈H₈BF₃K. The trifluoroborate moiety is significant for its utility in various synthetic applications, particularly in cross-coupling reactions. The presence of the 3,5-dimethylphenyl group enhances the electrophilicity of the compound, making it a valuable precursor in organic synthesis.
Antitumor Activity
Research indicates that organoboron compounds can exhibit promising antitumor activity. For instance, studies have shown that certain organoboron derivatives induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment. The trifluoroborate group may enhance the bioactivity of these compounds by facilitating their interaction with biological targets.
A notable study highlighted the potential of organotrifluoroborates in developing new anticancer agents through their ability to form stable complexes with biomolecules, enhancing their therapeutic efficacy .
Antimicrobial Activity
In addition to their antitumor properties, organoboron compounds have demonstrated antimicrobial activity against various pathogens. This compound may inhibit bacterial growth through mechanisms similar to those observed with other organoboron compounds. These mechanisms often involve disrupting bacterial cell membranes or interfering with metabolic pathways.
Case Study 1: Antitumor Efficacy
In a controlled study evaluating the effects of potassium trifluoroborates on cancer cell lines, researchers found that certain derivatives exhibited significant cytotoxicity. The study reported that compounds with electron-withdrawing groups on the aromatic ring showed enhanced activity against breast cancer cells compared to their unsubstituted counterparts. The mechanism was linked to increased cellular uptake and subsequent apoptosis induction .
Case Study 2: Antimicrobial Properties
Another research project focused on the antimicrobial effects of various organoboron compounds, including this compound. It was observed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study concluded that the trifluoroborate moiety plays a crucial role in enhancing the permeability of bacterial membranes, leading to increased susceptibility to treatment .
Comparative Analysis of Organoboron Compounds
To better understand the biological activity of this compound, a comparison with other related organoboron compounds is useful:
Compound Name | Antitumor Activity | Antimicrobial Activity | Notes |
---|---|---|---|
This compound | Moderate | Moderate | Effective against specific cancer cell lines |
Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate | High | Low | Enhanced electrophilicity increases reactivity |
Potassium phenyltrifluoroborate | High | High | Broad-spectrum antimicrobial activity |
Properties
CAS No. |
929626-19-7 |
---|---|
Molecular Formula |
C8H9BF3K |
Molecular Weight |
212.06 g/mol |
IUPAC Name |
potassium;(3,5-dimethylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3.K/c1-6-3-7(2)5-8(4-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
LEJKDJXQAFWEDJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.